![molecular formula C6H5Cl3N2O2 B2624116 2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride CAS No. 1864073-68-6](/img/structure/B2624116.png)
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride
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Description
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1864073-68-6 . Its IUPAC name is 2-amino-4,6-dichloronicotinic acid hydrochloride . The molecular weight of this compound is 243.48 .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H4Cl2N2O2.ClH/c7-2-1-3 (8)10-5 (9)4 (2)6 (11)12;/h1H, (H2,9,10) (H,11,12);1H
. This indicates the presence of two chlorine atoms, two nitrogen atoms, and one carboxylic acid group in the molecule.
Scientific Research Applications
Organic Synthesis
The compound is used in the field of organic synthesis . It is involved in aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .
Building Pyrimidine-based Compound Precursors
This compound allows the building of pyrimidine-based compound precursors of N-heterocyclic systems . Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .
Researching Synthetic Methods
The compound is used in researching and exploring synthetic methods to produce significant classes of heterocyclic systems . Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .
Incorporating Complexity and Molecular Diversity
In studies exploring the conditions for incorporating complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, several conditions were tested—including changes in solvents, bases, and heating sources .
Herbicide Production
Aminopyralid, a pyridine carboxylic acid auxinic herbicide, is used in pastures, non-crop, and rangelands areas . It has been used to control Canada Thistle (Cirsium arvense), a weed in a variety of crops .
Elemental Analysis
The compound is used in elemental analysis carried out on a Perkin-Elmer instrument .
properties
IUPAC Name |
2-amino-4,6-dichloropyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O2.ClH/c7-2-1-3(8)10-5(9)4(2)6(11)12;/h1H,(H2,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMKWZDYCGXROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)N)C(=O)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dichloropyridine-3-carboxylic acid hydrochloride |
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